![molecular formula C18H16N2OS B5808238 3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)

3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

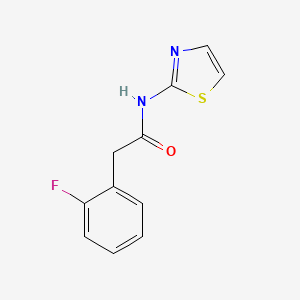

The synthesis of thiazole-containing benzamides, such as the one in focus, typically involves a multi-step reaction process. For instance, similar compounds have been synthesized starting from basic aromatic acids and chlorides, followed by the introduction of thiazolyl and methyl groups through cyclization and substitution reactions. These methods demonstrate the complexity and precision required in synthesizing such compounds, aiming for high yield and purity (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of thiazole benzamides often involves spectroscopic techniques and X-ray crystallography to determine their configuration and conformation. Such analyses reveal the intricate arrangements of atoms and the presence of specific functional groups that define their chemical behavior and interaction capabilities. For example, crystal structure analysis has elucidated the presence of non-covalent interactions, such as hydrogen bonding and π-π stacking, which play crucial roles in the stability and reactivity of these molecules (Sharma et al., 2016).

Chemical Reactions and Properties

Thiazole benzamides participate in various chemical reactions, leveraging their functional groups for modifications and interactions with other molecules. Their reactivity is often explored in the context of synthesizing derivatives with enhanced properties or for specific applications, such as antimicrobial or anticancer agents. The presence of thiazole and benzamide groups provides reactive sites for substitutions and additions, leading to a wide range of possible derivatives and biological activities (Incerti et al., 2017).

Mechanism of Action

- The IP receptor is an established relaxant prostanoid receptor that plays a crucial role in vasodilation and maintaining vascular tone .

- Increased cAMP levels result in vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Future Directions

The future directions in the field of thiazole derivatives involve the design and development of different thiazole derivatives with lesser side effects . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a current area of research .

properties

IUPAC Name |

3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-5-3-7-15(9-12)18(21)20-16-8-4-6-14(10-16)17-11-22-13(2)19-17/h3-11H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKFFXYYZUKMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)

![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)

![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)